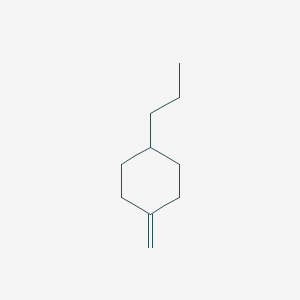
1-Methylidene-4-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidene-4-propylcyclohexane is an organic compound with the molecular formula C10H20 . It is a member of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds. This compound is characterized by a cyclohexane ring with a methylidene group (CH2) and a propyl group (C3H7) attached to it. The structure of this compound can be represented as a six-membered ring with these substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidene-4-propylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of more complex precursors or the use of high-pressure reactors to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylidene-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br2) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: Halogens (Br2, Cl2) with appropriate initiators or catalysts.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Methylidene-4-propylcyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkane reactions and mechanisms. Its derivatives are used in the synthesis of more complex organic molecules.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of pharmaceuticals or agrochemicals.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are being conducted.
Industry: It is used as an intermediate in the production of various chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylidene-4-propylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through well-defined pathways. For example, in oxidation reactions, it may form reactive intermediates that lead to the formation of alcohols or ketones. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: A cyclohexane ring with a single methyl group.
Propylcyclohexane: A cyclohexane ring with a single propyl group.
Comparison: 1-Methylidene-4-propylcyclohexane is unique due to the presence of both a methylidene and a propyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H18 |
|---|---|
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1-methylidene-4-propylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-4-10-7-5-9(2)6-8-10/h10H,2-8H2,1H3 |
Clave InChI |
MCEJMRGWSULIIA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(=C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















